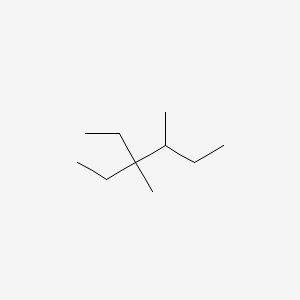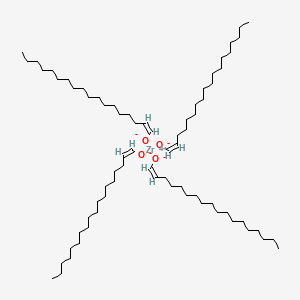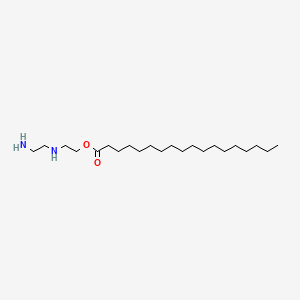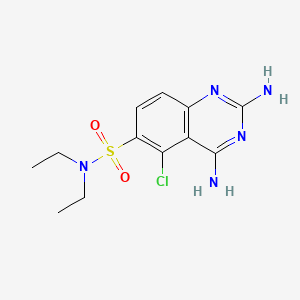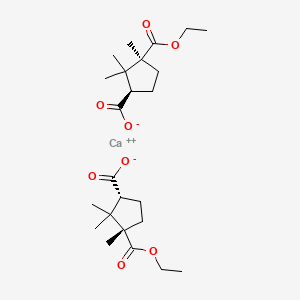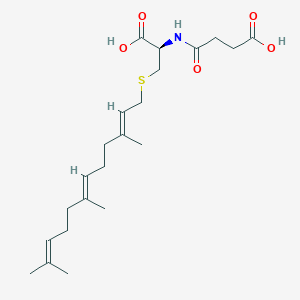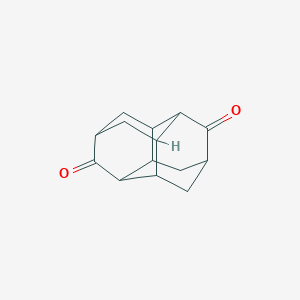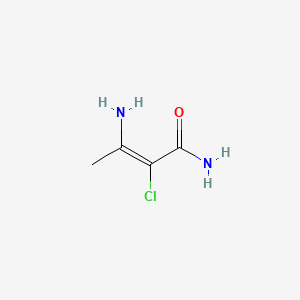
3-Amino-2-chlorobutenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-chlorobutenamide is a heterocyclic organic compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.564 g/mol It is known for its unique structure, which includes an amino group, a chlorine atom, and an amide group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobutenamide can be achieved through several methods. One common approach involves the reaction of 3-amino-2-chlorobutenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or electrosynthesis. These methods offer advantages in terms of yield, purity, and environmental impact. For example, electrosynthesis can be used to generate the compound in a more sustainable manner by minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chlorobutenamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Amino-2-chlorobutenamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-chlorobutenamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-chlorobutenoic acid
- 3-Amino-2-chlorobutanal
- 3-Amino-2-chlorobutanol
Uniqueness
3-Amino-2-chlorobutenamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications .
Properties
CAS No. |
75292-29-4 |
|---|---|
Molecular Formula |
C4H7ClN2O |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
(E)-3-amino-2-chlorobut-2-enamide |
InChI |
InChI=1S/C4H7ClN2O/c1-2(6)3(5)4(7)8/h6H2,1H3,(H2,7,8)/b3-2+ |
InChI Key |
CHOHOEHYARPUIR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)N)\Cl)/N |
Canonical SMILES |
CC(=C(C(=O)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


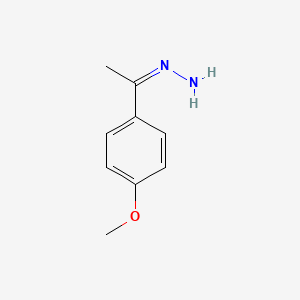
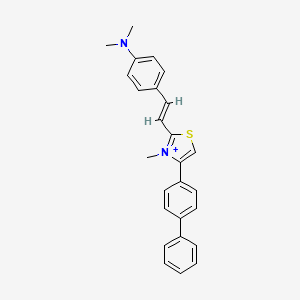
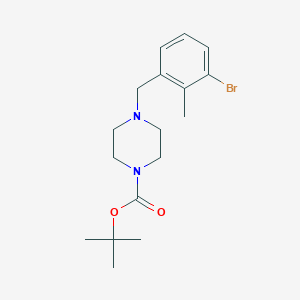
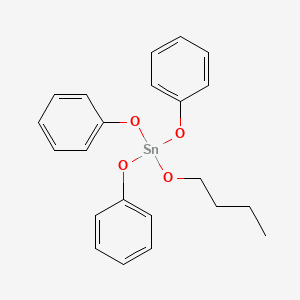
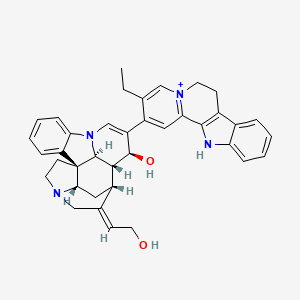
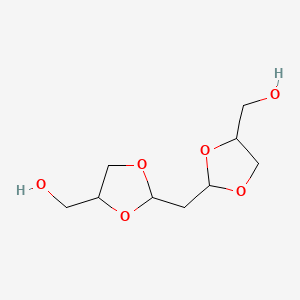
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
